molecular formula C15H17NO2 B13079904 (3-Isopropoxypyridin-2-yl)(phenyl)methanol

(3-Isopropoxypyridin-2-yl)(phenyl)methanol

Cat. No.: B13079904
M. Wt: 243.30 g/mol
InChI Key: AFHRSDUHGDMELH-UHFFFAOYSA-N
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Description

(3-Isopropoxypyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with an isopropoxy group at the 3-position and a phenylmethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxypyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-isopropoxypyridine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the benzyl chloride, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: It can participate in various substitution reactions, where functional groups on the pyridine or phenyl rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3-Isopropoxypyridin-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Isopropoxypyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • (2-Isopropoxypyridin-3-yl)(phenyl)methanol
  • (3-Isopropoxypyridin-2-yl)methanol

Comparison: (3-Isopropoxypyridin-2-yl)(phenyl)methanol is unique due to the presence of both the isopropoxy and phenylmethanol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

phenyl-(3-propan-2-yloxypyridin-2-yl)methanol

InChI

InChI=1S/C15H17NO2/c1-11(2)18-13-9-6-10-16-14(13)15(17)12-7-4-3-5-8-12/h3-11,15,17H,1-2H3

InChI Key

AFHRSDUHGDMELH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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